molecular formula C30H59NO7 B1240258 N-Hexylglucosylsphingosine CAS No. 41613-22-3

N-Hexylglucosylsphingosine

Cat. No.: B1240258
CAS No.: 41613-22-3
M. Wt: 545.8 g/mol
InChI Key: CWJSBRFSPKTGMD-BPLSCXTRSA-N
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Description

N-Hexylglucosylsphingosine is a synthetic sphingolipid analog characterized by a sphingosine backbone modified with a hexyl chain and a glucose moiety. It is primarily utilized in biochemical research as an inhibitor of cerebroside metabolism, targeting enzymes involved in glycosphingolipid pathways. Its synthesis involves the use of 1,2-O-Cyclohexylidene-myo-inositol Tetraacetate, a key intermediate in the production of inhibitors that modulate lipid-processing enzymes . The compound’s structural design emphasizes lipophilicity (via the hexyl chain) and substrate mimicry (via the glucosyl group), enabling competitive enzyme inhibition.

Properties

CAS No.

41613-22-3

Molecular Formula

C30H59NO7

Molecular Weight

545.8 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(E,3R)-2-(hexylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H59NO7/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-25(33)24(31-21-19-8-6-4-2)23-37-30-29(36)28(35)27(34)26(22-32)38-30/h18,20,24-36H,3-17,19,21-23H2,1-2H3/b20-18+/t24?,25-,26-,27-,28+,29+,30-/m1/s1

InChI Key

CWJSBRFSPKTGMD-BPLSCXTRSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NCCCCCC)O

Synonyms

N-hexyl-O-glucosylsphingosine
N-hexylglucosylsphingosine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds share structural or functional similarities with N-Hexylglucosylsphingosine, though their applications and biochemical targets may differ.

Structural and Functional Comparison

Table 1: Key Features of N-Hexylglucosylsphingosine and Analogous Compounds

Compound Name Structural Class Key Functional Groups Hypothesized Biological Target Reference
N-Hexylglucosylsphingosine Sphingolipid analog Hexyl, glucosyl, sphingosine backbone Cerebroside metabolism enzymes (e.g., glucocerebrosidase)
(2S,3R,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid (Compound a) Hydroxyhexadecanoic acid derivative Formyl-leucyl-oxy, hexyl, hydroxy Lipid-modifying enzymes (e.g., lipases)
(2S,3S,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid (Compound b) Hydroxyhexadecanoic acid derivative Formyl-leucyl-oxy, hexyl, hydroxy Lipid-modifying enzymes (stereoisomer-specific targets)
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one (Compound c) Dihydropyranone Hexyl, undecyl, cyclic ester Membrane lipid interactions or signaling pathways
(S)-[(S,E)-Henicos-7-en-10-yl]N-formyl-l-leucinate (Compound d) Leucinate ester Formyl-leucine, hencos-enyl chain Enzymes with esterase or leucine-binding domains
Conduritol B epoxide Cyclitol derivative Epoxide, cyclohexene α-Glucosidases (irreversible inhibition)
Mechanistic and Functional Differences
  • N-Hexylglucosylsphingosine vs. Hydroxyhexadecanoic Acid Derivatives (Compounds a, b): While N-Hexylglucosylsphingosine features a sphingosine backbone critical for mimicking natural glycosphingolipids, Compounds a and b are based on hydroxyhexadecanoic acid with formyl-leucine modifications. This structural divergence suggests distinct targets: N-Hexylglucosylsphingosine likely interferes with glucocerebrosidase in lipid storage disorders, whereas Compounds a/b may modulate lipase activity or lipid hydrolysis due to their fatty acid backbone and leucine-derived ester groups .
  • N-Hexylglucosylsphingosine vs. Dihydropyranone (Compound c): Compound c’s dihydropyranone ring and long alkyl chains (hexyl, undecyl) suggest a role in membrane permeability or signaling, contrasting with N-Hexylglucosylsphingosine’s enzyme-targeted design. The absence of a sugar moiety in Compound c further limits its utility in glycosidase inhibition .
  • N-Hexylglucosylsphingosine vs. Conduritol B Epoxide: Both compounds inhibit glycosidases, but Conduritol B epoxide acts via covalent binding to α-glucosidases through its reactive epoxide group. In contrast, N-Hexylglucosylsphingosine employs non-covalent substrate competition, leveraging its glucosyl group for specificity .

Research Implications and Limitations

  • Synthetic Utility: The use of 1,2-O-Cyclohexylidene-myo-inositol Tetraacetate in synthesizing N-Hexylglucosylsphingosine highlights its role as a versatile precursor for sphingolipid analogs .

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